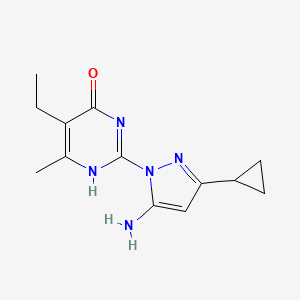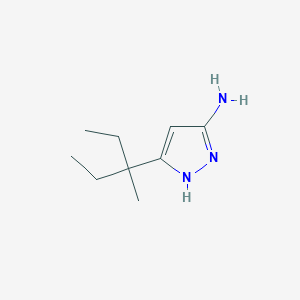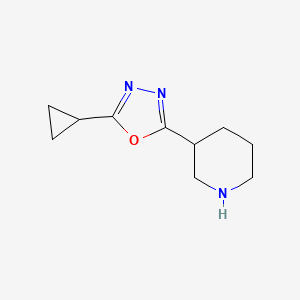
2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by [reaction type] with [reagents] at [temperature].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Processing: Sequential addition of reagents with continuous monitoring.
Continuous Flow Processing: Streamlined production with real-time adjustments to reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] at [temperature].
Reduction: [Reducing agent] in [solvent] at [temperature].
Substitution: [Substituting agent] in [solvent] with [catalyst].
Major Products: The major products formed from these reactions include [product names], which are used in various applications.
Applications De Recherche Scientifique
Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” has diverse applications in scientific research:
Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [specific processes].
Biology: Employed in [biological assays] to study [biological processes].
Medicine: Investigated for its potential therapeutic effects in [disease/condition].
Industry: Utilized in the production of [industrial products] due to its [specific properties].
Mécanisme D'action
The mechanism by which compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” exerts its effects involves:
Molecular Targets: Interaction with [specific proteins/enzymes].
Pathways Involved: Modulation of [specific pathways] leading to [biological effects].
Comparaison Avec Des Composés Similaires
- Compound “CID 12345678”
- Compound “CID 87654321”
- Compound “CID 11223344”
Comparison:
Uniqueness: Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” stands out due to its [unique property], which is not observed in similar compounds.
Applications: While similar compounds are used in [specific applications], compound “this compound” offers advantages in [specific applications] due to its [specific properties].
Propriétés
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGCBRJWXRHEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC[NH+](CC1)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CC[NH+](CC1)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B7856635.png)
![7-(3-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856643.png)
![3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856670.png)
![3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856677.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)
![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)
![3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B7856697.png)





